![molecular formula C6H7BrN4O B2755827 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide CAS No. 872093-45-3](/img/structure/B2755827.png)

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide” is a chemical compound with the CAS Number: 872093-45-3 . It has been found that similar compounds have shown good inhibitory effects in certain tests .

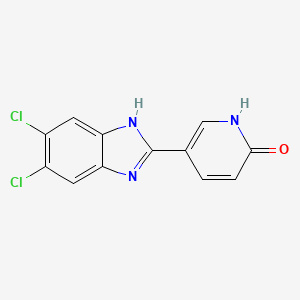

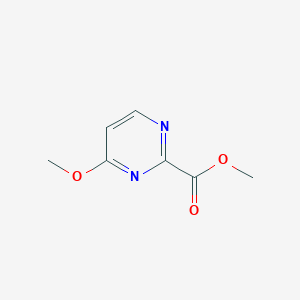

Molecular Structure Analysis

The molecular structure of “6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide” can be represented by the InChI Code: 1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H .Physical And Chemical Properties Analysis

The compound “6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide” has a molecular weight of 231.05 and a melting point of 350-355°C . It is a powder at room temperature .Scientific Research Applications

- Researchers have identified 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrobromide as a potential scaffold for developing antiparasitic drugs. Notably, a derivative of this compound, N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, showed efficacy in a mouse model of visceral leishmaniasis (VL) when orally dosed .

- The pyrazolo[3,4-d]pyrimidine scaffold, which includes 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one, has been explored as a kinase inhibitor. Some derivatives exhibited significant inhibitory activity against kinases, making them potential candidates for cancer therapy .

- Researchers have investigated the solvatofluorochromic properties of pyrazolo[1,5-a]pyrimidines. These compounds, including 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one, can serve as fluorescent probes due to their solvatochromic behavior. The dipole moment changes in these molecules contribute to their fluorescence properties .

- Novel fused-ring energetic compounds derived from 6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one have been synthesized. These compounds exhibit promising thermal stability, mechanical sensitivity, and detonation performance. Notably, 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one is one such compound with potential applications in energetic materials .

Antiparasitic Agents

Kinase Inhibitors

Fluorescent Probes

Energetic Materials

Safety And Hazards

properties

IUPAC Name |

6-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSIECFGOWYELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC=C(C2=O)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)

![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)